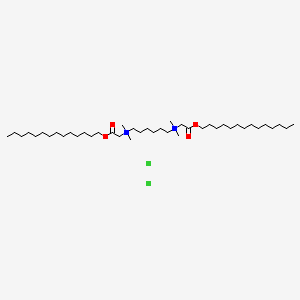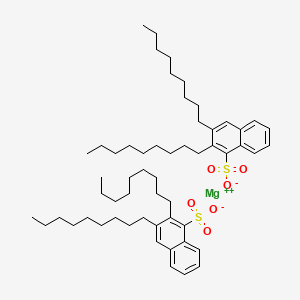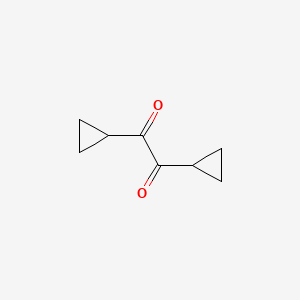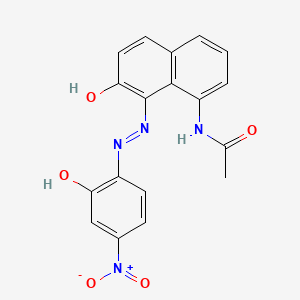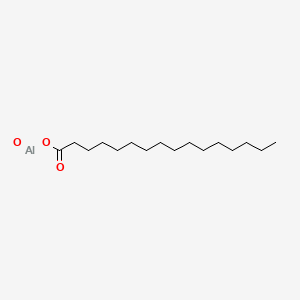
(Hexadecanoato-O)oxoaluminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Hexadecanoato-O)oxoaluminium can be synthesized through the reaction of hexadecanoic acid with aluminium compounds under controlled conditions. One common method involves the reaction of hexadecanoic acid with aluminium isopropoxide in an organic solvent, such as toluene, under reflux conditions. The reaction typically proceeds as follows:
C16H32O2+Al(OiPr)3→C16H31AlO3+3 iPrOH
where C16H32O2 is hexadecanoic acid, Al(OiPr)3 is aluminium isopropoxide, and iPrOH is isopropanol.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and distillation to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(Hexadecanoato-O)oxoaluminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield aluminium metal and hexadecanoic acid.
Substitution: The hexadecanoate group can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions can be carried out using various organic ligands and solvents.
Major Products Formed
Oxidation: Aluminium oxide (Al2O3) and hexadecanoic acid derivatives.
Reduction: Aluminium metal and hexadecanoic acid.
Substitution: New organometallic complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
(Hexadecanoato-O)oxoaluminium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (Hexadecanoato-O)oxoaluminium involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with biomolecules, altering their structure and function. In biological systems, it may act as an adjuvant, enhancing the immune response by promoting the activation of immune cells and the production of cytokines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Octadecanoato-O)oxoaluminium: Similar structure but with an octadecanoate group instead of hexadecanoate.
(Dodecanoato-O)oxoaluminium: Contains a dodecanoate group.
(Tetradecanoato-O)oxoaluminium: Contains a tetradecanoate group.
Uniqueness
(Hexadecanoato-O)oxoaluminium is unique due to its specific chain length and the resulting physicochemical properties. The hexadecanoate group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
13419-10-8 |
|---|---|
Molekularformel |
C16H31AlO3 |
Molekulargewicht |
298.40 g/mol |
IUPAC-Name |
oxoalumanyl hexadecanoate |
InChI |
InChI=1S/C16H32O2.Al.O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;;/h2-15H2,1H3,(H,17,18);;/q;+1;/p-1 |
InChI-Schlüssel |
BLFLAXWCJFYPPR-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)O[Al]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


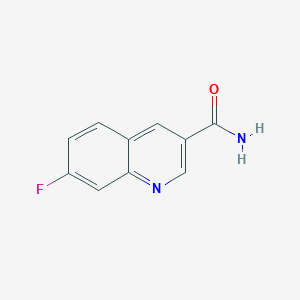
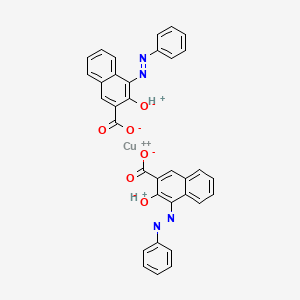
![5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B15342852.png)


![(Z)-7-chloro-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B15342859.png)
![4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzonitrile](/img/structure/B15342865.png)
![N-[2-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]-N-benzylcarbamate](/img/structure/B15342866.png)

